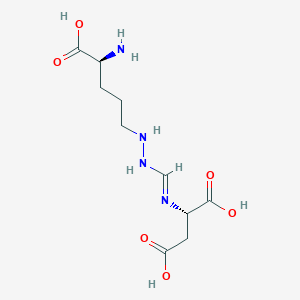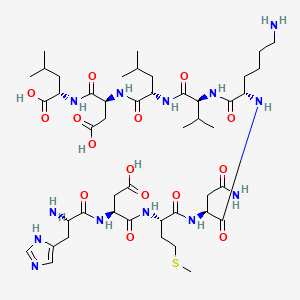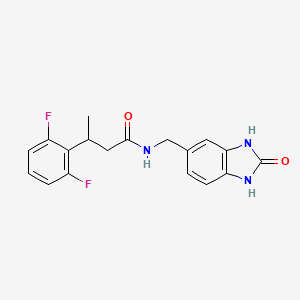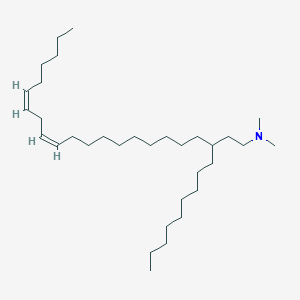
Einecs 234-375-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its high melting point of 498°C and boiling point of 900°C . Cupric bromide is used in various fields, including photography, medicine, and laser technology.
准备方法
Synthetic Routes and Reaction Conditions: Cupric bromide can be synthesized through several methods:
Reaction of Copper(II) Sulfate with Sodium Bromide: This reaction results in the formation of cupric bromide precipitate. [ \text{CuSO}_4 + 2 \text{NaBr} \rightarrow \text{CuBr}_2 + \text{Na}_2\text{SO}_4 ]
Reaction of Copper Oxide with Hydrobromic Acid: This method produces cupric bromide and water. [ \text{CuO} + 2 \text{HBr} \rightarrow \text{CuBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cupric bromide is often produced by the reaction of copper metal with bromine or bromine water. The resulting product is then purified through crystallization and dehydration processes .
化学反应分析
Cupric bromide undergoes various types of chemical reactions:
Oxidation and Reduction: Cupric bromide can be reduced to copper(I) bromide using reducing agents like sulfite. [ 2 \text{CuBr}_2 + \text{SO}_3^{2-} + \text{H}_2\text{O} \rightarrow 2 \text{CuBr} + \text{SO}_4^{2-} + 2 \text{HBr} ]
Substitution Reactions: Cupric bromide acts as a brominating agent in organic synthesis, where it substitutes bromine atoms into organic molecules.
Catalytic Reactions: It serves as a catalyst in various organic reactions, including cross-coupling and polymerization.
科学研究应用
Cupric bromide has a wide range of applications in scientific research:
作用机制
The mechanism of action of cupric bromide involves its ability to generate reactive oxygen species (ROS) and release copper ions. These processes lead to oxidative stress, membrane disruption, and enzyme inhibition in biological systems . The compound’s antimicrobial properties are attributed to its ability to damage microbial cell membranes and degrade RNA .
相似化合物的比较
Cupric bromide can be compared with other copper halides:
Copper(I) Bromide (CuBr): Unlike cupric bromide, copper(I) bromide is a white diamagnetic solid that adopts a polymeric structure.
Copper(II) Chloride (CuCl₂): This compound is similar to cupric bromide but contains chloride ions instead of bromide.
Copper(II) Fluoride (CuF₂): Copper(II) fluoride is another related compound with distinct physical and chemical properties, including higher reactivity due to the presence of fluoride ions.
Cupric bromide stands out due to its unique applications in laser technology and its role as a brominating agent in organic synthesis.
属性
CAS 编号 |
11129-27-4 |
|---|---|
分子式 |
Br2Cu |
分子量 |
223.35 g/mol |
IUPAC 名称 |
copper;dibromide |
InChI |
InChI=1S/2BrH.Cu/h2*1H;/q;;+2/p-2 |
InChI 键 |
QTMDXZNDVAMKGV-UHFFFAOYSA-L |
规范 SMILES |
[Cu+2].[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11930169.png)
![(2S,3R,4R,5R,6S)-2-(hydroxymethyl)-6-[4-(6-methoxypyridin-3-yl)-2-methylphenyl]sulfanyloxane-3,4,5-triol](/img/structure/B11930173.png)

![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)



![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)

